(R)-esmolol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

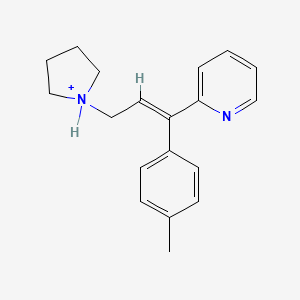

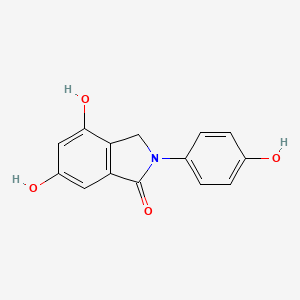

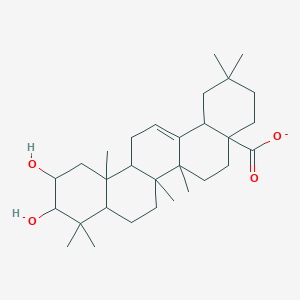

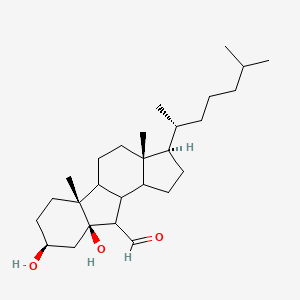

(R)-esmolol is a methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate that has R configuration. The drug esmolol is a racemate comprising equimolar amounts of (R)- and (S)-esmolol. While the S enantiomer possesses all of the heart rate control, both the R and the S enantiomer contribute to lowering blood pressure. It is an enantiomer of a (S)-esmolol.

Aplicaciones Científicas De Investigación

Cardiovascular and Antiarrhythmic Effects

- Esmolol, a β-adrenoceptor antagonist, has been studied for its cardiovascular effects in various settings. In anesthetized humans with ischemic heart disease, it significantly attenuated heart rate responses and showed rapid onset and short duration of effect, indicating its safety during anesthesia in patients with normal ventricular function (Menkhaus et al., 1985).

- It was also found effective in children for managing pediatric tachyarrhythmias. Esmolol required a larger weight-adjusted dosage in children than adults but showed rapid dissipation of effects post-infusion (Trippel et al., 1991).

- In a study involving healthy, exercising subjects, esmolol doses of 180 mg or greater led to significant decreases in heart rate and blood pressure, demonstrating its rapid onset and potential utility in acute care settings (Ellenbogen et al., 1987).

Effects on Cerebral Circulation

- Research on the effect of esmolol on cerebral blood flow and cognitive performance using functional magnetic resonance imaging showed that effective β-blockade with esmolol did not affect cerebral blood flow or cerebrovascular reactivity (Heinke et al., 2005).

Applications in Electroconvulsive Therapy

- Esmolol was evaluated for its effectiveness in controlling the sinus tachycardia and increase in arterial blood pressure induced by electroconvulsive therapy. It significantly decreased heart rate and mean arterial blood pressure, indicating its utility in this context (Howie et al., 1992).

Other Clinical Applications

- Esmolol showed efficacy in the management of unstable angina, with significant reductions in episodes of chest pain and a favorable safety profile (Wallis et al., 1988).

- Its use in cardiopulmonary bypass surgeries positively affected cardiac recovery, demonstrating its potential in surgical settings (Sun et al., 2011).

Propiedades

Número CAS |

117405-53-5 |

|---|---|

Nombre del producto |

(R)-esmolol |

Fórmula molecular |

C16H25NO4 |

Peso molecular |

295.37 g/mol |

Nombre IUPAC |

methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |

InChI |

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m1/s1 |

Clave InChI |

AQNDDEOPVVGCPG-CQSZACIVSA-N |

SMILES isomérico |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)OC)O |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |

SMILES canónico |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol](/img/structure/B1264963.png)